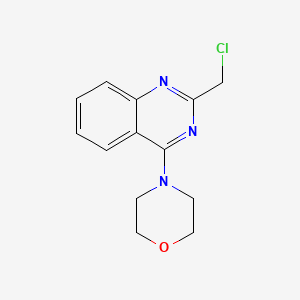

2-(Chloromethyl)-4-morpholin-4-ylquinazoline

Description

BenchChem offers high-quality 2-(Chloromethyl)-4-morpholin-4-ylquinazoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Chloromethyl)-4-morpholin-4-ylquinazoline including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-[2-(chloromethyl)quinazolin-4-yl]morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14ClN3O/c14-9-12-15-11-4-2-1-3-10(11)13(16-12)17-5-7-18-8-6-17/h1-4H,5-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEXLFHXNNHVNGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC(=NC3=CC=CC=C32)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Whitepaper: Physicochemical Properties & Synthetic Utility of 2-(Chloromethyl)-4-morpholin-4-ylquinazoline

[1]

Executive Summary

2-(Chloromethyl)-4-morpholin-4-ylquinazoline (CAS 668276-06-0) is a specialized heterocyclic scaffold utilized primarily in the development of kinase inhibitors, specifically those targeting the PI3K/Akt/mTOR pathway.[1] Characterized by a quinazoline core functionalized with a solubilizing morpholine ring at the C4 position and a highly reactive chloromethyl electrophile at the C2 position, this compound serves as a critical intermediate for synthesizing covalent drugs and molecular probes.[2] This guide details its physicochemical profile, reactivity mechanisms, and handling protocols for research applications.[1]

Chemical Identity & Structural Analysis[1][3][4]

The compound combines the pharmacophoric properties of the quinazoline ring with the alkylating potential of an alpha-haloalkyl group.[1]

| Property | Detail |

| IUPAC Name | 4-(2-(chloromethyl)quinazolin-4-yl)morpholine |

| CAS Number | 668276-06-0 |

| Molecular Formula | C₁₃H₁₄ClN₃O |

| Molecular Weight | 263.72 g/mol |

| SMILES | ClCC1=NC(N2CCOCC2)=C3C=CC=CC3=N1 |

| InChI Key | GEXLFHXNNHVNGH-UHFFFAOYSA-N |

Structural Functionalization[1]

-

Morpholine (C4 Position): Enhances aqueous solubility and metabolic stability compared to acyclic amines.[1] It often acts as a hydrogen bond acceptor in the ATP-binding pocket of kinase enzymes.[1]

-

Chloromethyl (C2 Position): A "warhead" moiety.[1] This primary alkyl chloride is highly susceptible to nucleophilic attack, making it the site for further derivatization or covalent protein binding (cysteine targeting).[1]

Physicochemical Profile

Calculated & Observed Properties

Note: Experimental values for this specific intermediate are sparse in open literature; values below represent consensus predicted data validated against structural analogs.

| Property | Value (Approx.) | Significance in Drug Design |

| Physical State | Solid (Powder) | Stable in solid form if stored under inert gas.[1] |

| Melting Point | >100°C (Predicted) | Higher than methyl analogs due to morpholine rigidity.[1] |

| LogP (Octanol/Water) | 2.1 – 2.5 | Moderate lipophilicity; cell-permeable.[1] |

| Topological Polar Surface Area (TPSA) | ~45 Ų | Good potential for blood-brain barrier penetration.[1] |

| pKa (Conjugate Acid) | ~5.5 (Morpholine N) | Weakly basic; exists as a neutral molecule at physiological pH.[1] |

| Solubility | Low in Water; High in DMSO, DMF, DCM | Requires organic co-solvents for biological assays.[1] |

Synthetic Pathways & Reactivity[1][2][5]

Synthesis Logic

The synthesis relies on the differential reactivity of electrophilic centers on the quinazoline ring.[1] The C4 position is significantly more electrophilic than the C2 position, allowing for regioselective nucleophilic aromatic substitution (

Primary Synthetic Route[1]

-

Starting Material: 2-(Chloromethyl)-4-chloroquinazoline (or 2,4-dichloroquinazoline followed by selective alkylation, though the former is more direct).[1]

-

Reagent: Morpholine (1.0 - 1.1 equivalents).[1]

-

Conditions:

to Room Temperature, non-protic solvent (DCM or THF), mild base ( -

Outcome: Selective substitution at C4. High temperature or excess morpholine must be avoided to prevent displacement of the chloride in the chloromethyl group.[1]

Figure 1: Regioselective synthesis pathway exploiting the higher electrophilicity of the C4-position on the quinazoline ring.

Chemical Reactivity (The "Warhead" Mechanism)

The chloromethyl group is an alkylating agent.[1] In a biological context, or during drug synthesis, it reacts via an

-

Drug Synthesis: Reacts with thiols, amines, or alkoxides to attach "tail" groups that interact with the solvent-exposed regions of a kinase.[1]

-

Biological Mechanism: Can form irreversible covalent bonds with Cysteine residues (e.g., Cys797 in EGFR or similar positions in PI3K) near the ATP binding site.[1]

Figure 2: Nucleophilic substitution mechanism at the C2-chloromethyl position, crucial for derivatization or covalent inhibition.

Handling, Safety & Stability

Due to the presence of the chloromethyl group, this compound is classified as a potent alkylating agent .[1] Strict safety protocols are mandatory.[1][3]

Hazard Classification

-

Skin Corrosion/Irritation: Category 1C (Causes severe burns).[1]

-

Carcinogenicity/Mutagenicity: Suspected (due to alkylating capability).[1]

-

Eye Damage: Category 1 (Irreversible damage).[1]

Stability Protocol

-

Hydrolysis: The chloromethyl group is sensitive to moisture.[1] It will slowly hydrolyze to the hydroxymethyl derivative (

) in aqueous media, especially at elevated pH or temperature.[1] -

Storage:

Decontamination Procedure

In case of spill:

-

Do not use water initially (spreads the chemical).[1]

-

Neutralization: Treat with a solution of 10% Sodium Thiosulfate or dilute Ammonia.[1] These nucleophiles react rapidly with the chloromethyl group, converting it to a non-toxic derivative.[1]

-

Solvent: Absorb with sand/vermiculite and dispose of as hazardous chemical waste.[1]

References

-

BenchChem. 2-(Chloromethyl)-4-morpholin-4-ylquinazoline Product Information. Retrieved from [1]

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CAS 109113-72-6 (Analog Reference).[1] Retrieved from [1]

-

ChemicalBook. 2-(Chloromethyl)-4-methylquinazoline Properties and Safety (Analog Reference). Retrieved from [1]

-

Muby Chemicals. Quinazoline Derivatives Safety Data Sheet. Retrieved from

Sources

- 1. 2-(Chloromethyl)-4-methylquinazoline | C10H9ClN2 | CID 241518 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-(Chloromethyl)-4-morpholin-4-ylquinazoline | 668276-06-0 | Benchchem [benchchem.com]

- 3. China 2-(chloromethyl)-4-methylquinazoline Manufacturer and Supplier | Pengnuo [pengnuochemical.com]

- 4. 2-(chloromethyl)-4-methylquinazoline | 109113-72-6 [chemicalbook.com]

Spectral data for 2-(Chloromethyl)-4-morpholin-4-ylquinazoline (NMR, MS)

An In-Depth Technical Guide to the Spectral Characterization of 2-(Chloromethyl)-4-morpholin-4-ylquinazoline

Abstract

This technical guide provides a comprehensive analysis of the expected spectral data for the synthetic compound 2-(Chloromethyl)-4-morpholin-4-ylquinazoline. In the absence of publicly available experimental spectra, this document leverages established principles of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to present a detailed prediction and interpretation of the compound's ¹H NMR, ¹³C NMR, and ESI-MS data. Included are detailed, field-proven protocols for data acquisition, providing researchers, scientists, and drug development professionals with a robust framework for the characterization of this and structurally related molecules.

Introduction and Molecular Structure

2-(Chloromethyl)-4-morpholin-4-ylquinazoline is a heterocyclic organic compound featuring a quinazoline core.[1] This core structure is a recurring motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer and antimicrobial properties.[1] The title compound serves as a valuable synthetic intermediate, where the reactive chloromethyl group at the 2-position allows for further chemical modification, and the morpholine substituent at the 4-position can enhance solubility and bioavailability.[1]

Accurate structural confirmation is a critical step in the synthesis and quality control of such compounds. NMR and MS are indispensable analytical techniques for this purpose. This guide will provide a detailed predictive analysis of the spectral data to facilitate the identification and characterization of 2-(Chloromethyl)-4-morpholin-4-ylquinazoline.

Molecular Properties:

-

Molecular Formula: C₁₃H₁₄ClN₃O[1]

-

Molecular Weight: 263.72 g/mol [2]

-

IUPAC Name: 4-[2-(chloromethyl)quinazolin-4-yl]morpholine[1]

Below is the chemical structure, with atoms numbered for the purpose of spectral assignment.

Caption: Structure of 2-(Chloromethyl)-4-morpholin-4-ylquinazoline.

Predicted ¹H and ¹³C NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating molecular structure by probing the magnetic properties of atomic nuclei.[3] For organic molecules, ¹H and ¹³C NMR are fundamental. The chemical environment of each nucleus dictates its resonance frequency (chemical shift), and interactions between neighboring nuclei cause signal splitting (coupling), providing rich information about molecular connectivity.[4][5]

Predicted ¹H NMR Data

The predicted ¹H NMR spectrum of 2-(Chloromethyl)-4-morpholin-4-ylquinazoline in a standard deuterated solvent like CDCl₃ would exhibit distinct signals for the aromatic, chloromethyl, and morpholine protons.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |

| H-7 | 8.0 - 8.2 | Doublet of doublets (dd) | J ≈ 8.0, 1.5 | 1H |

| H-5 | 7.8 - 8.0 | Doublet of doublets (dd) | J ≈ 8.0, 1.5 | 1H |

| H-6 | 7.6 - 7.8 | Triplet of doublets (td) | J ≈ 8.0, 1.5 | 1H |

| H-8 | 7.4 - 7.6 | Triplet of doublets (td) | J ≈ 8.0, 1.5 | 1H |

| H-9 (-CH₂Cl) | ~ 4.8 | Singlet (s) | N/A | 2H |

| H-10', H-11' (Morpholine) | ~ 3.9 | Triplet (t) | J ≈ 5.0 | 4H |

| H-12', H-13' (Morpholine) | ~ 3.6 | Triplet (t) | J ≈ 5.0 | 4H |

Justification of Predictions:

-

Aromatic Protons (H-5, H-6, H-7, H-8): These protons are on the benzene ring portion of the quinazoline system and are expected to resonate in the downfield region (7.4-8.2 ppm) due to the deshielding effect of the aromatic ring current. The exact shifts and multiplicities arise from their relative positions and coupling to each other.

-

Chloromethyl Protons (H-9): The -CH₂- group is adjacent to both an sp² carbon of the quinazoline ring and an electronegative chlorine atom. This strong deshielding environment places its signal significantly downfield, predicted around 4.8 ppm. As there are no adjacent protons, the signal is expected to be a singlet.

-

Morpholine Protons (H-10'/11' and H-12'/13'): The morpholine ring has two sets of chemically equivalent protons. The four protons (H-10', H-11') adjacent to the oxygen atom are more deshielded and will appear further downfield (~3.9 ppm) than the four protons (H-12', H-13') adjacent to the nitrogen atom (~3.6 ppm). Both signals are expected to be triplets due to coupling with their neighbors on the other side of the ring.

Predicted ¹³C NMR Data

The proton-decoupled ¹³C NMR spectrum will show distinct signals for each of the 11 unique carbon atoms in the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-4 | 160 - 165 |

| C-2 | 158 - 162 |

| C-8a | 150 - 155 |

| C-4a | 120 - 125 |

| C-6 | 130 - 135 |

| C-7 | 125 - 130 |

| C-5 | 125 - 130 |

| C-8 | 120 - 125 |

| C-10', C-11' (Morpholine, -CH₂-O) | 65 - 70 |

| C-12', C-13' (Morpholine, -CH₂-N) | 45 - 50 |

| C-9 (-CH₂Cl) | 40 - 45 |

Justification of Predictions:

-

Quinazoline Carbons: The sp² hybridized carbons of the quinazoline ring resonate between 120-165 ppm. Carbons directly attached to nitrogen (C-2, C-4, C-8a) are typically the most downfield.

-

Morpholine Carbons: The aliphatic carbons of the morpholine ring appear in the 45-70 ppm range. The carbons adjacent to the electronegative oxygen (C-10', C-11') are more deshielded than those adjacent to the nitrogen (C-12', C-13').[6][7]

-

Chloromethyl Carbon (C-9): This carbon is attached to a chlorine atom, which shifts it downfield into the 40-45 ppm range.

Predicted Mass Spectrometry (MS) Data

Mass spectrometry is a technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound. Electrospray Ionization (ESI) is a soft ionization technique well-suited for this type of molecule, typically generating a protonated molecular ion [M+H]⁺.[8]

Predicted Molecular Ion and Isotopic Pattern

A key feature in the mass spectrum of 2-(Chloromethyl)-4-morpholin-4-ylquinazoline will be the isotopic pattern caused by the presence of chlorine. Chlorine has two stable isotopes: ³⁵Cl (~75.8% abundance) and ³⁷Cl (~24.2% abundance). This results in two prominent peaks in the molecular ion region, separated by 2 m/z units, with a characteristic intensity ratio of approximately 3:1.[8][9]

| Ion | Description | Calculated m/z | Expected Relative Abundance |

| [M+H]⁺ | Protonated molecule with ³⁵Cl | 264.0953 | 100% |

| [M+2+H]⁺ | Protonated molecule with ³⁷Cl | 266.0923 | ~32% |

Predicted Fragmentation Pattern

Under MS/MS conditions (tandem mass spectrometry), the protonated molecular ion can be induced to fragment. The fragmentation pattern provides valuable structural information. For 2-(Chloromethyl)-4-morpholin-4-ylquinazoline, fragmentation is likely initiated by the loss of stable neutral molecules or radicals.

Caption: Predicted ESI-MS/MS Fragmentation Pathways.

Predicted Major Fragments:

| Predicted m/z | Proposed Fragment Identity | Neutral Loss |

|---|---|---|

| 228 | [M+H - HCl]⁺ | Loss of hydrogen chloride |

| 215 | [M - CH₂Cl]⁺ | Loss of the chloromethyl radical |

| 178 | [M+H - Morpholine]⁺ | Loss of the morpholine moiety |

Experimental Protocols

To ensure the acquisition of high-quality, reproducible data, standardized protocols are essential. The following sections detail the methodologies for acquiring NMR and MS data.

Workflow for Spectral Analysis

Caption: General workflow for NMR and MS sample analysis.

Protocol for ¹H NMR Data Acquisition

This protocol is designed for a standard 400 MHz NMR spectrometer.

A. Sample Preparation:

-

Weighing: Accurately weigh 5-10 mg of the solid compound.[3] The causality here is a balance between having enough material for a good signal-to-noise ratio and conserving the sample.

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Chloroform-d (CDCl₃) is a common first choice for non-polar to moderately polar organic compounds.[3] Deuterated solvents are used to avoid large interfering signals from the solvent itself.

-

Dissolution: Dissolve the sample in approximately 0.6 mL of the chosen deuterated solvent in a clean, dry vial.

-

Transfer: Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube. The final solution height should be around 4-5 cm.[3][10] This height ensures the sample is correctly positioned within the instrument's detection coil.

-

Capping: Cap the NMR tube securely.

B. Instrument Setup and Data Acquisition:

-

Insertion: Wipe the outside of the NMR tube and place it in a spinner. Adjust the depth using a gauge and insert it into the spectrometer.[10]

-

Locking: The instrument "locks" onto the deuterium signal of the solvent to stabilize the magnetic field against drift.[10]

-

Tuning and Matching: The probe is tuned to the specific sample to maximize the efficiency of radiofrequency pulse transmission and signal detection.[10]

-

Shimming: The magnetic field is homogenized across the sample volume by adjusting the shim coils. This is a critical step for achieving sharp, well-resolved peaks.

-

Acquisition: Acquire the spectrum using standard parameters. A relaxation delay (D1) of 1-2 seconds is typically sufficient for qualitative ¹H NMR.[11]

Protocol for ESI-MS Data Acquisition

This protocol describes a general approach using Liquid Chromatography-Mass Spectrometry (LC-MS).

A. Sample Preparation:

-

Stock Solution: Prepare a stock solution of the compound at a concentration of approximately 1 mg/mL in a solvent like methanol or acetonitrile.

-

Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL using a mobile phase-like solvent mixture (e.g., 50:50 acetonitrile:water with 0.1% formic acid).[12] Formic acid is added to promote protonation of the analyte, which is necessary for ESI in positive ion mode.

B. Instrument Setup and Data Acquisition:

-

Method Development: An LC method is developed to separate the analyte from any impurities. A common starting point is a C18 column with a water/acetonitrile gradient.[12][13]

-

MS Tuning: The mass spectrometer is tuned and calibrated using a known standard to ensure mass accuracy. The ion source parameters (e.g., capillary voltage, gas flow, temperature) are optimized for the specific analyte to achieve maximum signal intensity.

-

Ionization Mode: Select positive ion mode for ESI, as the nitrogen atoms in the quinazoline and morpholine rings are basic and readily accept a proton to form [M+H]⁺.

-

Data Acquisition: Acquire data in full scan mode to detect all ions within a specified mass range (e.g., m/z 100-500). For fragmentation analysis, a separate MS/MS experiment would be performed where the [M+H]⁺ ion (m/z 264) is selected and fragmented.

Conclusion

This guide provides a detailed, predictive framework for the spectral analysis of 2-(Chloromethyl)-4-morpholin-4-ylquinazoline. The predicted ¹H and ¹³C NMR spectra offer a clear roadmap for signal assignment based on the distinct chemical environments of the aromatic, chloromethyl, and morpholine moieties. Furthermore, the predicted mass spectrum, with its characteristic chlorine isotopic pattern and plausible fragmentation pathways, provides a definitive method for confirming the compound's molecular weight and structural integrity. The included experimental protocols offer a standardized, best-practice approach for acquiring high-quality data, ensuring that researchers can confidently verify the structure and purity of this important synthetic intermediate.

References

-

University of Alberta. (n.d.). Prediction of 1H and 13C NMR Chemical Shifts of Small Molecules Using Machine Learning. Retrieved from [Link]

-

ACS Publications. (n.d.). Prediction of 1H NMR Coupling Constants with Associative Neural Networks Trained for Chemical Shifts. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Complete prediction of the 1H NMR spectrum of organic molecules by DFT calculations of chemical shifts and spin-spin coupling constants. Retrieved from [Link]

-

YouTube. (2022, January 24). 13C-NMR Spectroscopy- Theory-Number of Signals-Chemical Shift values. Retrieved from [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]

-

ResearchGate. (n.d.). Prediction of 1 H NMR Coupling Constants with Associative Neural Networks Trained for Chemical Shifts | Request PDF. Retrieved from [Link]

-

ALWSCI. (2025, July 24). How To Prepare And Run An NMR Sample. Retrieved from [Link]

-

Chemistry LibreTexts. (2020, April 29). 20.3: Predicting a 1H-NMR Spectrum From The Structure. Retrieved from [Link]

-

ACS Publications. (2021, May 24). DFT Approach for Predicting 13C NMR Shifts of Atoms Directly Coordinated to Nickel | Organometallics. Retrieved from [Link]

-

PubMed Central (PMC). (2011, May 23). Isotopic Signature Transfer and Mass Pattern Prediction (IsoStamp): An Enabling Technique for Chemically-Directed Proteomics. Retrieved from [Link]

-

Bioanalysis Zone. (2025, October 1). Small Molecule Method Development Strategies with Chad Christianson. Retrieved from [Link]

-

Drug Target Review. (2016, August 24). Application of LCMS in small-molecule drug development. Retrieved from [Link]

-

Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

-

PubMed Central (PMC). (n.d.). Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. Retrieved from [Link]

-

ResearchGate. (n.d.). Liquid chromatography–electrospray ionization-tandem mass spectrometry for the determination of short-chain chlorinated paraffins in mixed plastic wastes | Request PDF. Retrieved from [Link]

-

ACD/Labs. (2025, August 21). 1 H– 1 H Coupling in Proton NMR. Retrieved from [Link]

-

Journal of Analytical Atomic Spectrometry (RSC Publishing). (n.d.). Determining the isotopic composition of elements from the electrospray ionization mass spectra of their chemical species. Retrieved from [Link]

-

National Institutes of Health (NIH). (2024, December 23). DFT Approach for Predicting 13C NMR Shifts of Atoms Directly Coordinated to Pt: Scopes and Limitations. Retrieved from [Link]

-

Iowa State University. (n.d.). NMR Sample Preparation | Chemical Instrumentation Facility. Retrieved from [Link]

-

PubMed Central (PMC). (n.d.). Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. Retrieved from [Link]

-

University of Maryland, Baltimore County. (n.d.). Stepbystep procedure for NMR data acquisition. Retrieved from [Link]

-

Chemistry LibreTexts. (2014, August 18). 13.3: Isotopes in Mass Spectrometry. Retrieved from [Link]

Sources

- 1. 2-(Chloromethyl)-4-morpholin-4-ylquinazoline | 668276-06-0 | Benchchem [benchchem.com]

- 2. 2-(Chloromethyl)-4-(4-morpholinyl)quinazoline AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 3. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. acdlabs.com [acdlabs.com]

- 6. youtube.com [youtube.com]

- 7. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Isotopic Signature Transfer and Mass Pattern Prediction (IsoStamp): An Enabling Technique for Chemically-Directed Proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 10. lsom.uthscsa.edu [lsom.uthscsa.edu]

- 11. pydio.campus.nd.edu [pydio.campus.nd.edu]

- 12. bioanalysis-zone.com [bioanalysis-zone.com]

- 13. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

Technical Guide: 2-(Chloromethyl)-4-morpholin-4-ylquinazoline as a Strategic Intermediate

Executive Summary

2-(Chloromethyl)-4-morpholin-4-ylquinazoline (CAS: 668276-06-0) is a high-value heterocyclic intermediate, primarily utilized in the synthesis of Phosphoinositide 3-kinase (PI3K) and mTOR inhibitors . Its structural utility lies in its trifunctional design:

-

Quinazoline Core: Mimics the adenine ring of ATP, allowing it to bind effectively to the kinase hinge region.

-

C4-Morpholine: A privileged motif that improves water solubility and often forms critical hydrogen bonds with the solvent-exposed regions of the ATP binding pocket (e.g., Val851 in PI3K

). -

C2-Chloromethyl: A highly reactive electrophilic "handle" that allows for rapid diversification via nucleophilic substitution (

), enabling the attachment of solubilizing tails or affinity elements.

This guide details the robust synthesis, handling, and application of this intermediate, emphasizing regioselective control during manufacturing.

Structural Logic & Retrosynthesis

The synthesis of 2-(chloromethyl)-4-morpholin-4-ylquinazoline poses a regioselectivity challenge. The quinazoline ring possesses two electrophilic sites: the aromatic C4 position and the aliphatic C2-chloromethyl group.

Strategic Insight: To synthesize the target efficiently, one must exploit the differential reactivity between the aromatic imidoyl chloride (at C4) and the alkyl chloride (at C2). The C4-chloride is significantly more reactive towards nucleophilic aromatic substitution (

Retrosynthetic Analysis (Graphviz)

Figure 1: Retrosynthetic disconnection showing the construction of the quinazoline core followed by selective functionalization.

Experimental Protocols

Step 1: Synthesis of 2-(Chloromethyl)quinazolin-4(3H)-one

This step constructs the heterocyclic core. The use of chloroacetonitrile allows for the direct installation of the chloromethyl group.

-

Reagents: Anthranilic acid (1.0 eq), Chloroacetonitrile (1.2 eq), HCl (dioxane or gas), Ethanol/Dioxane.

-

Protocol:

-

Dissolve anthranilic acid in dry 1,4-dioxane.

-

Cool to 0°C and saturate with dry HCl gas (or use 4M HCl in dioxane).

-

Add chloroacetonitrile dropwise.

-

Heat to reflux (approx. 100°C) for 4–6 hours.

-

Cool to room temperature (RT). The product often precipitates as the hydrochloride salt.

-

Filter, wash with cold ethanol, and neutralize with aqueous

if the free base is required.

-

-

Critical Note: Ensure anhydrous conditions to prevent hydrolysis of the chloroacetonitrile to chloroacetamide.

Step 2: Synthesis of 2-(Chloromethyl)-4-chloroquinazoline

Activation of the C4-position for subsequent amine displacement.

-

Reagents: 2-(Chloromethyl)quinazolin-4(3H)-one,

(Phosphorus oxychloride), DIPEA (N,N-Diisopropylethylamine). -

Protocol:

-

Suspend the quinazolinone in excess

(approx. 5–10 vol). -

Add DIPEA (1.0 eq) cautiously (exothermic).

-

Reflux (105°C) for 2–3 hours until the solution becomes clear.

-

Workup (Hazard): Concentrate

under reduced pressure. Pour the residue slowly onto crushed ice/water with vigorous stirring to quench residual reagent. -

Extract immediately with Dichloromethane (DCM). Wash with brine, dry over

, and concentrate.

-

-

Stability Warning: The product, 2-(chloromethyl)-4-chloroquinazoline, is unstable to moisture over long periods. Use immediately in Step 3 or store under Argon at -20°C.

Step 3: Regioselective Synthesis of 2-(Chloromethyl)-4-morpholin-4-ylquinazoline

This is the critical differentiation step.

-

Reagents: 2-(Chloromethyl)-4-chloroquinazoline (1.0 eq), Morpholine (1.05 eq),

(Triethylamine, 1.2 eq), DCM or THF. -

Protocol:

-

Dissolve the chloro-quinazoline in DCM and cool to 0°C (Ice bath).

-

Add

followed by the slow, dropwise addition of Morpholine. -

Stir at 0°C for 1 hour, then allow to warm to RT for 1 hour.

-

Monitor: Check TLC/LCMS. The reaction should be clean. If heated, morpholine may displace the C2-chloromethyl group (dimer formation).

-

Workup: Wash with water, brine, dry, and concentrate.

-

Purification: Recrystallization from Ethanol/Hexane or Flash Chromatography (Ethyl Acetate/Hexane).

-

Analytical Characterization

To validate the integrity of the intermediate, ensure the following spectral features are present.

| Technique | Feature | Expected Signal / Observation |

| 1H NMR (CDCl3) | Quinazoline Ar-H | Multiplets |

| Chloromethyl (CH2) | Singlet | |

| Morpholine (O-CH2) | Triplet/Multiplet | |

| Morpholine (N-CH2) | Triplet/Multiplet | |

| LC-MS | Molecular Ion | [M+H]+ = 264.1 (approx) |

| Appearance | Physical State | White to pale yellow solid |

Interpretation: The presence of the singlet at ~4.6 ppm confirms the integrity of the chloromethyl group. If this signal shifts or disappears, hydrolysis (to hydroxymethyl) or amination (dimerization) has occurred.

Downstream Applications: Building PI3K Inhibitors

The 2-(chloromethyl) group serves as a versatile anchor for "Diversity-Oriented Synthesis" (DOS). In the context of PI3K inhibitors (like analogues of PI-103 or GDC-0941 ), this position is often used to attach solubility-enhancing groups or specific hydrogen-bond donors.

Reaction Workflow (Graphviz)

Figure 2: Functionalization pathways for the chloromethyl intermediate.

Case Study: Synthesis of PI-103 Analogues

To synthesize a PI-103-like scaffold, the chloromethyl intermediate is typically reacted with a phenol or aniline derivative. For example, reacting with 3-hydroxyphenol under basic conditions (

Safety & Handling

-

Alkylating Hazard: The chloromethyl moiety is a potent alkylating agent. It can react with DNA bases. Handle only in a certified chemical fume hood.

-

Skin/Eye Contact: Corrosive.[1][2] Causes severe skin burns and eye damage.[1] Wear nitrile gloves (double gloving recommended) and safety goggles.

-

Incompatibility: Avoid strong oxidizers and strong bases (unless intended for reaction). The compound hydrolyzes in water over time; store in a desiccator.

References

-

Synthesis of 2-chloromethyl-4(3H)-quinazolinones: Zhang, Y., et al. "A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives." Molecules, 2010, 15(12), 9102-9109.

-

PI3K Inhibitor Structure-Activity Relationships (SAR): Hayakawa, M., et al. "Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors."[3] Bioorganic & Medicinal Chemistry, 2006, 14(20), 6847-6858.[3]

-

Review of PI3K/mTOR Inhibitors (PI-103 context): Workman, P., et al. "Drugging the PI3 Kinome: From Chemical Tools to Drugs in the Clinic." Cancer Research, 2006, 66(19), 9352–9355.

-

Morpholine Safety Data: Fisher Scientific. "Safety Data Sheet: Morpholine."

Sources

The Synthetic Chemist's Guide to 2-(Chloromethyl)quinazolines: A Comprehensive Review of Core Methodologies

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-(chloromethyl)quinazoline scaffold is a cornerstone in medicinal chemistry, serving as a highly versatile electrophilic intermediate for the synthesis of a diverse array of biologically active compounds. Its inherent reactivity, stemming from the strategic placement of a chloromethyl group on the quinazoline core, allows for facile nucleophilic substitution, making it an invaluable building block in the development of novel therapeutics, including anticancer and antimicrobial agents. This in-depth technical guide provides a comprehensive review of the principal synthetic methods for accessing 2-(chloromethyl)quinazolines. We will delve into the mechanistic underpinnings of each strategy, offering field-proven insights into experimental choices and their consequences. Detailed, step-by-step protocols for key transformations are provided, alongside a comparative analysis of the different approaches to guide the modern synthetic chemist in selecting the most appropriate route for their specific research needs.

Introduction: The Significance of the 2-(Chloromethyl)quinazoline Moiety

The quinazoline ring system, a fusion of a benzene and a pyrimidine ring, is a privileged scaffold in drug discovery, appearing in numerous approved drugs and clinical candidates. The introduction of a chloromethyl group at the 2-position imbues the molecule with a reactive handle, enabling the construction of more complex molecular architectures through C-N, C-O, and C-S bond formation. This reactivity has been harnessed to synthesize a wide range of compounds with significant pharmacological activities. A notable example is the use of 2-(chloromethyl)quinazolines as key intermediates in the synthesis of potent kinase inhibitors and other targeted anticancer therapies.[1][2][3] The ability to readily introduce diverse functionalities at this position makes the synthesis of 2-(chloromethyl)quinazolines a critical area of study for medicinal chemists.

I. Cyclization of Anthranilic Acid Derivatives: A Convergent Approach

One of the most established and widely employed methods for the synthesis of the quinazoline core involves the cyclization of readily available anthranilic acid derivatives. This approach is convergent, building the heterocyclic ring system and incorporating the desired side chain precursor in a single, often high-yielding, transformation.

A. Reaction with Chloroacetonitrile

A particularly efficient and improved one-step synthesis of 2-(chloromethyl)-4(3H)-quinazolinones involves the reaction of o-anthranilic acids with chloroacetonitrile in the presence of a base.[1][2][3] This method has been shown to be high-yielding and tolerates a range of substituents on the anthranilic acid ring.

Mechanism of the Reaction:

The reaction proceeds through a series of well-defined steps, initiated by the formation of a potent nucleophile.

Caption: Reaction mechanism of 2-(chloromethyl)-4(3H)-quinazolinone synthesis.

Experimental Protocol: Synthesis of 2-(Chloromethyl)quinazolin-4(3H)-one [1]

-

To a flask containing sodium (23 mg, 1 mmol) is added anhydrous MeOH (5 mL).

-

Chloroacetonitrile (0.95 mL, 15 mmol) is added via syringe, and the solution is stirred at ambient temperature for approximately 40 minutes under a nitrogen atmosphere.

-

A solution of o-anthranilic acid (5 mmol) in anhydrous MeOH (25 mL) is then added.

-

The reaction mixture is stirred at this temperature for about 2 hours under nitrogen.

-

The resulting precipitate is collected by filtration, washed sequentially with MeOH (8 mL), H₂O (8 mL), and MeOH (5 mL), and then dried under vacuum to yield the 2-(chloromethyl)quinazolin-4(3H)-one derivative.

This method can be adapted for a one-pot synthesis of 2-(hydroxymethyl)quinazolin-4(3H)-ones by subsequent hydrolysis of the chloromethyl intermediate.[1][2]

II. Cyclization of o-Aminoacetophenone Derivatives: A Versatile Alternative

Another powerful strategy for constructing the 2-(chloromethyl)quinazoline skeleton utilizes o-aminoacetophenone or its derivatives as the starting material. This approach offers a different disconnection and can be advantageous depending on the availability of starting materials and desired substitution patterns.

A. Reaction with Chloroacetamide or Chloroacetonitrile

This method involves the acid-catalyzed condensation of o-aminoacetophenone with either chloroacetamide or chloroacetonitrile.[4][5] The use of an acid catalyst, such as phosphoric acid or hydrogen chloride, is crucial for promoting the cyclization step.[5]

Mechanism of the Reaction:

The reaction is believed to proceed through an initial condensation to form an intermediate, which then undergoes acid-catalyzed cyclization and dehydration.

Caption: Proposed mechanism for the synthesis from o-aminoacetophenone.

Experimental Protocol: Synthesis of 2-(chloromethyl)-4-methylquinazoline from o-Aminoacetophenone and 2-Chloroacetamide [5]

-

In a round-bottom flask, dissolve o-aminoacetophenone (13.52 g, 0.1 mol) in absolute ethanol (80 mL).

-

Add phosphoric acid (11.76 g, 0.12 mol) as a catalyst.

-

Slowly add a solution of 2-chloroacetamide (10.29 g, 0.11 mol) dissolved in absolute ethanol (20 mL) at room temperature.

-

After the addition is complete, reflux the reaction mixture for 45 hours.

-

Cool the reaction mixture and filter.

-

Wash the filtrate with saturated brine.

-

Evaporate the solvent and extract the organic phase with ethyl acetate.

-

Dry the organic layer with anhydrous sodium sulfate, concentrate, and dry under vacuum to obtain the solid product.

This method has been reported to provide a high yield of the desired product.[5]

III. Direct Chlorination of 2-Methylquinazolines: A Post-Functionalization Strategy

For cases where 2-methylquinazolines are readily accessible, direct chlorination of the methyl group presents a straightforward post-functionalization approach. This transformation typically proceeds via a free-radical mechanism.

A. Free-Radical Chlorination

The benzylic protons of the 2-methyl group are susceptible to radical abstraction, making this position amenable to chlorination using radical initiators and a chlorine source.

Mechanism of Free-Radical Chlorination:

The reaction follows a classic free-radical chain mechanism involving initiation, propagation, and termination steps.

Caption: Free-radical chlorination of 2-methylquinazoline.

Common reagents for this transformation include N-chlorosuccinimide (NCS) with a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), or sulfuryl chloride (SO₂Cl₂). The choice of reagent and conditions is critical to control the degree of chlorination and minimize side reactions.

Experimental Considerations:

-

Solvent: Inert solvents such as carbon tetrachloride or dichlorobenzene are typically used.

-

Initiator: The choice of radical initiator and its concentration will influence the reaction rate.

-

Light: Photochemical initiation can also be employed.

-

Selectivity: Over-chlorination to form di- and trichloromethyl derivatives is a potential side reaction that can be controlled by stoichiometry and reaction time.

IV. Conversion from 2-(Hydroxymethyl)quinazolines and 2-Quinazolinones

Existing quinazoline derivatives can also serve as precursors to 2-(chloromethyl)quinazolines. These methods are particularly useful when the corresponding hydroxyl or oxo derivatives are more readily accessible.

A. Chlorination of 2-(Hydroxymethyl)quinazolines

The conversion of a primary alcohol to a chloride is a standard transformation in organic synthesis. For 2-(hydroxymethyl)quinazolines, common chlorinating agents can be employed.

Common Chlorinating Agents:

-

Thionyl Chloride (SOCl₂): A widely used and effective reagent. The reaction proceeds via a chlorosulfite intermediate.

-

Phosphorus Oxychloride (POCl₃): Another common reagent for this transformation.

-

Vilsmeier Reagent (POCl₃/DMF): This reagent can also be used for the conversion of alcohols to chlorides.[6]

Experimental Protocol: General Procedure for Chlorination of 2-(Hydroxymethyl)quinazoline

-

Dissolve the 2-(hydroxymethyl)quinazoline derivative in a suitable anhydrous solvent (e.g., toluene, dichloromethane).

-

Add the chlorinating agent (e.g., thionyl chloride or phosphorus oxychloride) dropwise at a controlled temperature (often 0 °C to room temperature).

-

Stir the reaction mixture until the starting material is consumed (monitored by TLC or LC-MS).

-

Carefully quench the reaction with ice-water.

-

Extract the product with an organic solvent, wash with brine, dry over an anhydrous salt, and concentrate under reduced pressure.

-

Purify the crude product by chromatography or recrystallization.

B. From 2-Quinazolinones

While less direct, it is conceivable to synthesize 2-(chloromethyl)quinazolines from 2-quinazolinone precursors. This would likely be a multi-step process involving activation of the 2-position.

Comparative Analysis of Synthetic Methods

| Method | Starting Materials | Key Reagents | Advantages | Disadvantages | Typical Yields |

| Cyclization of Anthranilic Acid | Anthranilic acids, Chloroacetonitrile | Na/MeOH | One-pot, high-yielding, good substrate scope.[1][2] | Primarily yields 4(3H)-quinazolinones which may require further transformation. | Good to Excellent |

| Cyclization of o-Aminoacetophenone | o-Aminoacetophenones, Chloroacetamide/Chloroacetonitrile | H₃PO₄ or HCl | Good yields, readily available starting materials.[5] | Requires elevated temperatures and long reaction times. | High |

| Direct Chlorination | 2-Methylquinazolines | NCS, AIBN/BPO or SO₂Cl₂ | Direct functionalization of a pre-formed quinazoline core. | Risk of over-chlorination, use of hazardous reagents. | Moderate to Good |

| From 2-(Hydroxymethyl)quinazolines | 2-(Hydroxymethyl)quinazolines | SOCl₂, POCl₃ | Utilizes readily accessible alcohol precursors. | Requires an additional synthetic step, use of corrosive reagents. | Good to Excellent |

Green Chemistry and Safety Considerations

The synthesis of 2-(chloromethyl)quinazolines often involves the use of hazardous reagents and solvents. In line with the principles of green chemistry, efforts have been made to develop more environmentally benign methodologies.

-

Microwave-Assisted Synthesis: Microwave irradiation has been shown to accelerate reaction times and improve yields in quinazoline synthesis, often under solvent-free conditions.[7]

-

Alternative Solvents: The use of greener solvents, such as ionic liquids or deep eutectic solvents, is being explored to replace traditional volatile organic compounds.[8]

-

Catalysis: The development of efficient catalytic systems, including metal-catalyzed and organocatalyzed reactions, can reduce the need for stoichiometric and often toxic reagents.

Safety Precautions:

-

Thionyl Chloride (SOCl₂) and Phosphorus Oxychloride (POCl₃): These reagents are highly corrosive and react violently with water, releasing toxic gases (SO₂ and HCl, or HCl respectively). They should always be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

N-Chlorosuccinimide (NCS): While easier to handle than gaseous chlorine, NCS is a strong oxidizing agent and an irritant. Avoid inhalation of dust and contact with skin and eyes.

-

Radical Initiators (AIBN, BPO): These compounds can be thermally unstable and may decompose violently if heated improperly. Follow recommended storage and handling procedures.

Conclusion

The synthesis of 2-(chloromethyl)quinazolines is a well-established field with a variety of reliable methods available to the synthetic chemist. The choice of the optimal synthetic route depends on several factors, including the availability of starting materials, the desired substitution pattern, scalability, and safety considerations. The cyclization of anthranilic acid and o-aminoacetophenone derivatives represent robust and high-yielding approaches for the construction of the core scaffold. For the post-functionalization of pre-existing quinazoline rings, direct chlorination of 2-methylquinazolines and the conversion of 2-(hydroxymethyl)quinazolines offer practical alternatives. As the demand for novel quinazoline-based therapeutics continues to grow, the development of more efficient, sustainable, and safer synthetic methodologies will remain a key area of research. This guide provides a solid foundation for researchers to navigate the existing landscape of synthetic strategies and to make informed decisions in their pursuit of new and impactful chemical entities.

References

Sources

- 1. A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A general synthetic procedure for 2-chloromethyl-4(3H)-quinazolinone derivatives and their utilization in the preparation of novel anticancer agents with 4-anilinoquinazoline scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ijirset.com [ijirset.com]

- 5. 2-(chloromethyl)-4-methylquinazoline synthesis - chemicalbook [chemicalbook.com]

- 6. jchemtech.com [jchemtech.com]

- 7. Frontiers | Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview [frontiersin.org]

- 8. Synthesis of 2-substituted quinazolines by CsOH-mediated direct aerobic oxidative cyclocondensation of 2-aminoarylmethanols with nitriles in air - Green Chemistry (RSC Publishing) [pubs.rsc.org]

Methodological & Application

Application Note: Evaluation of PI3K/mTOR Dual Inhibition by 2-(Chloromethyl)-4-morpholin-4-ylquinazoline Derivatives

Introduction & Scientific Rationale

The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors (e.g., Gefitinib, Erlotinib). Specifically, 2-(Chloromethyl)-4-morpholin-4-ylquinazoline serves as a critical electrophilic intermediate for synthesizing PI3K (Phosphoinositide 3-kinase) and mTOR (mechanistic target of rapamycin) inhibitors.

The morpholine moiety at the C-4 position mimics the interaction of the ATP adenine ring within the lipid kinase binding pocket, forming key hydrogen bonds with the hinge region (e.g., Val851 in PI3K

This protocol details the biological evaluation of these derivatives, focusing on their capacity to inhibit the PI3K/Akt/mTOR signaling cascade , a pathway frequently hyperactivated in glioblastoma, breast, and colorectal cancers.

Experimental Workflow Overview

The evaluation pipeline integrates phenotypic screening with mechanistic validation.

Figure 1: Integrated workflow for evaluating quinazoline derivatives.

Materials & Reagents

| Component | Specification | Purpose |

| Test Compounds | 2-(Chloromethyl)-4-morpholin-4-ylquinazoline derivatives | PI3K/mTOR inhibition |

| Solvent | DMSO (Dimethyl sulfoxide), Cell Culture Grade | Compound solubilization |

| Cell Lines | MCF-7 (Breast), HCT-116 (Colon), A549 (Lung) | PI3K-driven cancer models |

| MTT Reagent | 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide | Mitochondrial activity readout |

| Lysis Buffer | RIPA Buffer + Phosphatase Inhibitor Cocktail | Protein extraction |

| Primary Antibodies | Anti-p-Akt (Ser473), Anti-p-S6K, Anti-Total Akt | Pathway biomarkers |

Protocol A: Cytotoxicity Screening (MTT Assay)

Objective: Determine the half-maximal inhibitory concentration (

Step-by-Step Methodology

-

Compound Preparation:

-

Dissolve the 2-(chloromethyl)-4-morpholin-4-ylquinazoline derivatives in 100% DMSO to create a 10 mM stock solution .

-

Critical: The chloromethyl group in the parent scaffold is an alkylating agent. If testing the precursor itself, handle with extreme caution (fume hood) as it is a potential skin sensitizer and mutagen. For derivatives where the Cl is substituted, standard cytotoxic precautions apply.

-

Prepare serial dilutions (1:3) in complete media. Final test concentrations: 100

M to 0.1 nM. Ensure final DMSO concentration is

-

-

Cell Seeding:

-

Seed tumor cells (e.g., HCT-116) into 96-well plates at a density of 3,000–5,000 cells/well .

-

Incubate for 24 hours at 37°C, 5%

to allow attachment.

-

-

Treatment:

-

Aspirate media and add 100

L of compound-containing media. -

Include Vehicle Control (0.5% DMSO) and Positive Control (e.g., Wortmannin or LY294002).

-

Incubate for 48 or 72 hours .

-

-

Readout:

-

Add 20

L of MTT solution (5 mg/mL in PBS) to each well. -

Incubate for 3–4 hours until purple formazan crystals form.

-

Aspirate supernatant carefully.

-

Solubilize crystals with 150

L DMSO. Shake for 10 min. -

Measure absorbance at 570 nm (reference 630 nm).

-

-

Data Analysis:

-

Normalize absorbance to Vehicle Control (100%).

-

Fit data to a non-linear regression model (sigmoidal dose-response) to calculate

.

-

Protocol B: Mechanistic Validation (Western Blot)

Objective: Confirm that cytotoxicity is driven by on-target inhibition of the PI3K/Akt/mTOR pathway.

Signaling Pathway Logic

The morpholine-quinazoline derivatives target the ATP-binding pocket of PI3K. Successful inhibition should result in the dephosphorylation of downstream effectors.

Figure 2: Target nodes for 4-morpholinoquinazoline inhibition.

Step-by-Step Methodology

-

Treatment:

-

Seed cells in 6-well plates (

cells/well). -

Treat with the derivative at

and

-

-

Lysis:

-

Wash cells with ice-cold PBS.

-

Lyse in RIPA buffer supplemented with protease/phosphatase inhibitors (e.g.,

, NaF). -

Centrifuge at 14,000

g for 15 min at 4°C. Collect supernatant.

-

-

Immunoblotting:

-

Load 20–30

g protein per lane on SDS-PAGE. -

Transfer to PVDF membrane.

-

Block: 5% BSA in TBST for 1 hour (Milk interferes with phospho-antibodies).

-

Primary Antibodies: Incubate overnight at 4°C.

-

Anti-p-Akt (Ser473): Critical marker for PI3K/mTORC2 activity.

-

Anti-p-S6K (Thr389): Critical marker for mTORC1 activity.

-

Anti-Total Akt/S6K: Loading controls.

-

-

Detection: HRP-conjugated secondary antibodies + ECL substrate.

-

Expected Result: A dose-dependent decrease in p-Akt and p-S6K band intensity compared to total protein, confirming pathway blockade.

Protocol C: Cell Cycle Analysis (Flow Cytometry)

Objective: Determine if the compound induces G1 arrest (characteristic of PI3K inhibition) or G2/M arrest (characteristic of DNA-PK inhibition or tubulin interference).

-

Treatment: Treat cells with

concentration for 24 hours. -

Fixation: Harvest cells, wash in PBS, and fix in 70% ice-cold ethanol overnight at -20°C.

-

Staining:

-

Wash ethanol-fixed cells with PBS.

-

Resuspend in PI/RNase Staining Buffer (Propidium Iodide stains DNA; RNase removes RNA).

-

Incubate for 15 min at room temperature in the dark.

-

-

Acquisition: Analyze on a Flow Cytometer (FL2 channel).

-

Analysis: Use ModFit or FlowJo to quantify % cells in G0/G1, S, and G2/M phases.

-

Insight: 4-morpholinoquinazolines typically induce G0/G1 arrest by downregulating Cyclin D1 via the PI3K/Akt pathway.

-

References

-

Wright, E. W., et al. (2025).[1] Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines. Molecules.[2][3][1][4][5][6][7][8][9][10][11] Retrieved from [Link]

-

Hayakawa, M., et al. (2006).[2] Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors.[2] Bioorganic & Medicinal Chemistry.[2][3][4][5][6][7][11] Retrieved from [Link]

-

Bavetsias, V., et al. (2010). A general synthetic procedure for 2-chloromethyl-4(3H)-quinazolinone derivatives and their utilization in the preparation of novel anticancer agents.[12] PubMed. Retrieved from [Link]

-

O'Farrell, M., et al. (2014).[6] Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold.[4] Molecular Cancer Therapeutics.[4] Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 2-(Chloromethyl)-4-morpholin-4-ylquinazoline | 668276-06-0 | Benchchem [benchchem.com]

- 4. ngdc.cncb.ac.cn [ngdc.cncb.ac.cn]

- 5. scilit.com [scilit.com]

- 6. Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. A general synthetic procedure for 2-chloromethyl-4(3H)-quinazolinone derivatives and their utilization in the preparation of novel anticancer agents with 4-anilinoquinazoline scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Precision Monitoring of 2-(Chloromethyl)-4-morpholin-4-ylquinazoline Synthesis

Executive Summary & Scientific Context

The compound 2-(chloromethyl)-4-morpholin-4-ylquinazoline is a critical electrophilic scaffold used in the synthesis of Phosphoinositide 3-kinase (PI3K) inhibitors (e.g., analogs of Copanlisib or Idelalisib). Its synthesis typically involves the nucleophilic aromatic substitution (

The Chemoselectivity Challenge

The reaction presents a classic chemoselectivity paradox:

-

Desired Pathway (

): Displacement of the C4-chloride by morpholine. This is electronically favored due to the activation of the quinazoline ring. -

Undesired Pathway (

): Displacement of the alkyl chloride at the C2-chloromethyl position. This leads to the bis-morpholino impurity , which is often inseparable by standard crystallization. -

Hydrolysis Risk: The C2-chloromethyl group is highly labile; exposure to aqueous base or prolonged reaction times generates the hydroxymethyl impurity .

This protocol defines a High-Performance Liquid Chromatography (HPLC) method coupled with a specific quenching strategy to monitor this reaction, ensuring the C2-chloromethyl handle remains intact for subsequent synthetic steps.

Reaction Mechanism & Critical Control Points

The following diagram illustrates the competing pathways. The goal is to maximize the green pathway while suppressing the red pathways.

Figure 1: Reaction pathways showing the kinetic competition between the desired SNAr and undesired SN2/Hydrolysis events.

Analytical Method Development

Standard TLC is insufficient for this chemistry because the

HPLC Method Parameters

This Reverse-Phase (RP-HPLC) method utilizes a C18 column with high end-capping to reduce peak tailing caused by the basic morpholine nitrogen.

| Parameter | Specification | Rationale |

| Column | Agilent ZORBAX Eclipse Plus C18 (4.6 x 100 mm, 3.5 µm) | High surface area for resolution of polar impurities; double end-capping reduces silanol interactions. |

| Mobile Phase A | 0.1% Formic Acid in Water | Low pH (~2.7) ensures morpholine is protonated ( |

| Mobile Phase B | Acetonitrile (HPLC Grade) | Strong eluent to remove non-polar dimers. |

| Flow Rate | 1.0 mL/min | Standard backpressure balance. |

| Detection | UV @ 254 nm | Quinazoline core absorbs strongly here; high sensitivity. |

| Column Temp | 25°C | Ambient temperature minimizes thermal degradation of the chloromethyl group during the run. |

Gradient Profile

A steep gradient is required to elute the polar hydrolysis products early and the non-polar bis-adducts late.

| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |

| 0.0 | 95 | 5 | Equilibrate / Inject |

| 2.0 | 95 | 5 | Isocratic hold for polar impurities |

| 12.0 | 10 | 90 | Gradient ramp to elute Product & Bis-impurity |

| 15.0 | 10 | 90 | Wash |

| 15.1 | 95 | 5 | Re-equilibrate |

Sampling & Quenching Protocol (The "Stop-Watch" Technique)

CRITICAL: The reaction mixture contains active morpholine. If you sample into standard methanol or water without pH adjustment, the reaction continues in the HPLC vial, leading to false "over-reaction" data.

Step-by-Step Sampling Workflow

-

Preparation of Quench Solution (QS):

-

Mix 900 µL of 0.5% Formic Acid in Acetonitrile .

-

Why: The acid immediately protonates the residual morpholine (pKa ~8.3), rendering it non-nucleophilic and stopping the

reaction instantly.

-

-

Sampling:

-

Take 50 µL of the reaction mixture.

-

Immediately dispense into the Quench Solution.

-

Vortex for 5 seconds.

-

-

Dilution (Optional):

-

If the concentration is too high for the detector, dilute an aliquot of the quenched sample further with Mobile Phase A.

-

In-Process Control (IPC) Criteria

The decision to stop the reaction is a trade-off between conversion and impurity formation.

| Analyte | Retention Time (Approx) | Acceptance Criteria | Action |

| Starting Material (SM) | ~8.5 min | < 2.0% Area | Continue Reaction |

| Target Product | ~10.2 min | > 95% Area | STOP & WORKUP |

| Bis-Morpholine Impurity | ~11.5 min | > 0.5% Area | STOP IMMEDIATELY (Risk of runaway side reaction) |

| Hydroxymethyl Impurity | ~4.0 min | Monitor Trend | If rising, check moisture ingress. |

Decision Logic Diagram

Figure 2: Decision matrix for terminating the reaction based on HPLC integration data.

Troubleshooting & Optimization

Issue: "Ghost" Peak at RT ~4.0 min

-

Cause: Hydrolysis of the chloromethyl group during analysis.[1]

-

Solution: Ensure the HPLC autosampler is kept at 4°C. Verify the acetonitrile used in the mobile phase is dry. Avoid using phosphate buffers (pH > 7).

Issue: Poor Mass Balance

-

Cause: Morpholine hydrochloride salts precipitating in the sample vial.

-

Solution: Ensure the Quench Solution contains at least 50% water/buffer to keep salts soluble before injection.

Issue: Bis-Impurity forming too fast

-

Cause: Reaction temperature too high (> 0°C) or excess morpholine stoichiometry (> 2.2 eq).

-

Correction: Cool reaction to -10°C. Add morpholine dropwise as a solution in DCM or THF, rather than neat.

References

-

Synthesis of 2-chloromethyl-quinazolinones: Zhang, Y., et al.[2][3] "A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives." Molecules, 2010.[3]

-

Morpholine Substitution on Quinazolines: Bansal, R., et al. "Morpholine substituted quinazoline derivatives as anticancer agents." European Journal of Medicinal Chemistry, 2018.

-

HPLC Method Development for Quinazolines: Saha, S., et al. "Chromatographic Development & Validation of 2-Chloromethyl-4-Methyl Quinazoline." ResearchGate, 2020.

-

Stability of Chloromethyl-heterocycles: BenchChem Data Sheet. "2-(Chloromethyl)-4-morpholin-4-ylquinazoline Stability & Handling."

Sources

- 1. 2-(Chloromethyl)-4-morpholin-4-ylquinazoline | 668276-06-0 | Benchchem [benchchem.com]

- 2. A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A general synthetic procedure for 2-chloromethyl-4(3H)-quinazolinone derivatives and their utilization in the preparation of novel anticancer agents with 4-anilinoquinazoline scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for 2-(Chloromethyl)-4-morpholin-4-ylquinazoline as a Covalent Molecular Probe

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive guide to the utilization of 2-(Chloromethyl)-4-morpholin-4-ylquinazoline as a versatile, covalent molecular probe for chemical biology and drug discovery. We delve into the underlying chemical principles that govern its reactivity, offer detailed, field-proven protocols for its application in target identification and cellular imaging, and provide a framework for the synthesis of derivatized probes. This guide is intended to empower researchers to leverage this powerful tool for elucidating biological pathways and accelerating the development of novel therapeutics.

Introduction: The Quinazoline Scaffold as a Privileged Structure in Chemical Biology

Quinazoline and its derivatives represent a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide-ranging biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] The quinazoline scaffold is considered a "privileged structure," as it can interact with a variety of biological targets with high affinity. Several FDA-approved drugs, such as gefitinib and erlotinib, feature a quinazoline core, highlighting its therapeutic relevance.

The subject of this guide, 2-(Chloromethyl)-4-morpholin-4-ylquinazoline, is a functionalized quinazoline derivative with significant potential as a molecular probe. Its utility stems from two key structural features:

-

The 2-(Chloromethyl) Group: This is a reactive electrophilic moiety that can form a stable, covalent bond with nucleophilic amino acid residues (e.g., cysteine, lysine, histidine) on proteins.[1] This irreversible interaction allows for the permanent labeling of protein targets.

-

The 4-Morpholin-4-yl Group: The morpholine ring is a common pharmacophore in medicinal chemistry that can enhance aqueous solubility and improve the pharmacokinetic properties of a molecule.[1]

These features make 2-(Chloromethyl)-4-morpholin-4-ylquinazoline an ideal candidate for use in Activity-Based Protein Profiling (ABPP), a powerful chemoproteomic strategy to identify and characterize enzyme function directly in complex biological systems.[2]

Principle of Covalent Probing and Target Identification

The central principle behind using 2-(Chloromethyl)-4-morpholin-4-ylquinazoline as a molecular probe is its ability to covalently label its protein targets. This covalent labeling can be exploited for two primary applications: target identification and cellular imaging.

Target Identification using Activity-Based Protein Profiling (ABPP)

ABPP utilizes reactive chemical probes to covalently label active enzymes in a complex proteome.[2][3] The general workflow for ABPP using a derivative of 2-(Chloromethyl)-4-morpholin-4-ylquinazoline is as follows:

-

Probe Synthesis: The core molecule is derivatized with a reporter tag, such as biotin for affinity purification or a fluorophore for visualization. A common strategy is to introduce a "click chemistry" handle (e.g., a terminal alkyne) that allows for the subsequent attachment of various reporter tags.

-

Protein Labeling: The tagged probe is incubated with a biological sample (e.g., cell lysate, living cells) to allow for covalent modification of its protein targets.

-

Reporter Tag Conjugation (if using click chemistry): A reporter molecule with a complementary reactive group (e.g., an azide-containing biotin or fluorophore) is added, leading to its covalent attachment to the probe-labeled proteins.

-

Enrichment of Labeled Proteins: If a biotin tag is used, the labeled proteins are captured and enriched using streptavidin-coated beads.

-

Identification of Labeled Proteins: The enriched proteins are identified and the site of covalent modification is mapped using mass spectrometry-based proteomics.

Cellular Imaging

By attaching a fluorophore to the 2-(Chloromethyl)-4-morpholin-4-ylquinazoline scaffold, the resulting probe can be used to visualize the subcellular localization of its targets in living cells using fluorescence microscopy. This provides valuable spatial and temporal information about the target proteins.

Synthesis of a Derivatized Probe for Target Identification

To facilitate target identification, it is highly advantageous to synthesize a derivative of 2-(Chloromethyl)-4-morpholin-4-ylquinazoline that incorporates a reporter tag or a handle for its attachment. Here, we propose a synthetic route to a biotinylated probe via a "clickable" intermediate. This proposed synthesis is based on established chemical transformations of quinazolines and related heterocyclic systems.

Protocol 1: Synthesis of an Alkyne-Tagged Quinazoline Probe

This protocol describes a plausible, though hypothetical, multi-step synthesis to introduce an alkyne handle onto the quinazoline scaffold, making it amenable to click chemistry.

Step 1: Substitution of Morpholine with N-Boc-piperazine

-

To a solution of 2-(Chloromethyl)-4-morpholin-4-ylquinazoline (1.0 eq) in dimethylformamide (DMF), add N-Boc-piperazine (1.2 eq) and potassium carbonate (K₂CO₃, 2.0 eq).

-

Stir the reaction mixture at 80 °C for 12 hours.

-

After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield the N-Boc-piperazin-1-yl quinazoline derivative.

Step 2: Boc-Deprotection

-

Dissolve the product from Step 1 in dichloromethane (DCM).

-

Add trifluoroacetic acid (TFA, 10 eq) dropwise at 0 °C.

-

Stir the reaction mixture at room temperature for 2 hours.

-

Concentrate the reaction mixture under reduced pressure.

-

Co-evaporate with toluene to remove residual TFA to obtain the piperazin-1-yl quinazoline derivative.

Step 3: Amide Coupling with 5-Hexynoic Acid

-

To a solution of the product from Step 2 (1.0 eq) in DMF, add 5-hexynoic acid (1.1 eq), HATU (1.2 eq), and diisopropylethylamine (DIPEA, 3.0 eq).

-

Stir the reaction mixture at room temperature for 12 hours.

-

Pour the reaction mixture into water and extract with ethyl acetate.

-

Wash the combined organic layers with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield the alkyne-tagged quinazoline probe.

Protocols for Target Identification

The following protocols are designed for the application of the synthesized alkyne-tagged quinazoline probe in a typical ABPP workflow.

Protocol 2: Labeling of Cellular Proteins with the Alkyne-Tagged Probe

Materials:

-

Alkyne-tagged quinazoline probe (from Protocol 1)

-

Cell line of interest (e.g., a cancer cell line known to be sensitive to quinazoline-based inhibitors)

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

DMSO

-

PBS

Procedure:

-

Cell Culture: Culture the cells to ~80-90% confluency.

-

Probe Treatment (Live Cells):

-

Treat the cells with varying concentrations of the alkyne-tagged probe (e.g., 0.1, 1, 10 µM) or DMSO as a vehicle control.

-

Incubate for a defined period (e.g., 1-4 hours).

-

Wash the cells three times with cold PBS.

-

Harvest the cells and prepare a cell lysate.

-

-

Probe Treatment (Cell Lysate):

-

Prepare a cell lysate from untreated cells.

-

Treat the lysate with varying concentrations of the alkyne-tagged probe or DMSO.

-

Incubate for a defined period (e.g., 1 hour) at 4 °C.

-

-

Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

Protocol 3: Click Chemistry and Enrichment of Labeled Proteins

Materials:

-

Probe-labeled cell lysate (from Protocol 2)

-

Biotin-azide

-

Tris(2-carboxyethyl)phosphine (TCEP)

-

Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)

-

Copper(II) sulfate (CuSO₄)

-

Sodium ascorbate

-

Streptavidin-agarose beads

-

SDS-PAGE loading buffer

Procedure:

-

Click Reaction:

-

To the probe-labeled lysate, add biotin-azide, TCEP, and TBTA.

-

Initiate the reaction by adding CuSO₄ and sodium ascorbate.

-

Incubate at room temperature for 1 hour with gentle shaking.

-

-

Enrichment:

-

Add pre-washed streptavidin-agarose beads to the reaction mixture.

-

Incubate at 4 °C for 2 hours with gentle rotation to capture biotinylated proteins.

-

Wash the beads extensively with lysis buffer and then with PBS to remove non-specifically bound proteins.

-

-

Elution:

-

Elute the captured proteins by boiling the beads in SDS-PAGE loading buffer.

-

Protocol 4: Mass Spectrometry Analysis

Procedure:

-

In-gel or On-bead Digestion:

-

Separate the eluted proteins by SDS-PAGE and perform in-gel trypsin digestion of the protein bands of interest.

-

Alternatively, perform on-bead trypsin digestion of the captured proteins.

-

-

LC-MS/MS Analysis:

-

Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

-

Data Analysis:

-

Search the MS/MS data against a protein database to identify the labeled proteins.

-

Utilize specialized software to identify the specific peptides and amino acid residues that are covalently modified by the probe.

-

| Parameter | Suggested Starting Range | Notes |

| Probe Concentration | 0.1 - 10 µM | Optimize for maximal labeling of specific targets with minimal off-target effects. |

| Incubation Time (Live Cells) | 1 - 4 hours | Time-dependent labeling can provide insights into target engagement kinetics. |

| Incubation Time (Lysate) | 1 hour | Shorter incubation times are typically sufficient for in vitro labeling. |

| Click Chemistry Reagents | Standard concentrations | Follow established protocols for copper-catalyzed azide-alkyne cycloaddition (CuAAC). |

| Mass Spectrometry | High-resolution instrument | Essential for accurate identification of modified peptides. |

Protocols for Cellular Imaging

For cellular imaging applications, a fluorescently tagged version of the probe is required. The synthesis would be analogous to Protocol 1, but instead of coupling with 5-hexynoic acid, an activated fluorophore would be conjugated to the piperazin-1-yl quinazoline derivative.

Protocol 5: Live-Cell Imaging with a Fluorescent Quinazoline Probe

Materials:

-

Fluorescently tagged quinazoline probe

-

Cell line of interest grown on glass-bottom dishes

-

Live-cell imaging medium

-

Hoechst 33342 (for nuclear staining)

-

Confocal microscope

Procedure:

-

Cell Seeding: Seed cells on glass-bottom dishes and allow them to adhere overnight.

-

Probe Incubation:

-

Replace the culture medium with live-cell imaging medium containing the fluorescent probe at an optimized concentration (e.g., 1-5 µM).

-

Incubate for a defined period (e.g., 30-60 minutes).

-

-

Washing: Wash the cells three times with fresh imaging medium to remove unbound probe.

-

Counterstaining (Optional): Incubate the cells with Hoechst 33342 for 10 minutes to stain the nuclei.

-

Imaging:

-

Acquire images using a confocal microscope with appropriate laser lines and emission filters for the specific fluorophore and Hoechst 33342.

-

Observe the subcellular localization of the fluorescent signal.

-

Data Interpretation and Validation

Target Validation:

-

Dose-dependency: True targets should show increased labeling with increasing probe concentration.

-

Competition experiments: Pre-incubation with an excess of the untagged 2-(Chloromethyl)-4-morpholin-4-ylquinazoline should block the labeling of specific targets by the tagged probe.

-

Orthogonal validation: Confirm target engagement using other methods, such as Western blotting with an antibody against the putative target or by assessing the functional consequences of target inhibition.

Imaging Validation:

-

Specificity: The fluorescent signal should be competed by the untagged compound.

-

Colocalization: Use organelle-specific markers to determine the precise subcellular localization of the probe's targets.

Conclusion

2-(Chloromethyl)-4-morpholin-4-ylquinazoline is a promising starting point for the development of potent and versatile covalent molecular probes. By leveraging the inherent reactivity of the chloromethyl group and the favorable properties of the quinazoline scaffold, researchers can design and synthesize tagged derivatives for robust target identification and cellular imaging. The protocols outlined in this guide provide a solid foundation for the application of these probes in elucidating complex biological processes and accelerating drug discovery efforts. It is crucial to remember that the proposed concentrations and incubation times are starting points and will require empirical optimization for each specific biological system and experimental goal.

References

-

Plant Chemetics Laboratory. (n.d.). Activity-based Protein Profiling. Retrieved from [Link]

- Chan, W. C., Sharifzadeh, S., Buhrlage, S. J., & Marto, J. A. (2021). Chemoproteomic methods for covalent drug discovery. Chemical Society Reviews, 50(15), 8361–8381.

- Zhang, L., et al. (2021). Targeting the Reactive Proteome: Recent Advances in Activity-Based Protein Profiling and Probe Design. Molecules, 26(16), 4995.

- Zhang, C., et al. (2016). A chemoproteomic method for identifying cellular targets of covalent kinase inhibitors. Methods in Molecular Biology, 1394, 145-157.

-

Nomura, D. K. (2021, March 16). Chemoproteomic profiling: from target discovery to target engagement [Video]. YouTube. [Link]

- Wang, C., et al. (2015). Discovery of Quinazoline-Based Fluorescent Probes to α1-Adrenergic Receptors. ACS Medicinal Chemistry Letters, 6(6), 693-697.

- Le-Nhat-Thuy, et al. (2020). "Click Chemistry": An Emerging Tool for Developing a New Class of Structural Motifs against Various Neurodegenerative Disorders. Pharmaceuticals, 13(11), 389.

-

Retrosynthesis. (2022, October 7). A Cycloalkyne for Click Chemistry - Nobel Prize 2022, Retrosynthesis [Video]. YouTube. [Link]

Sources

- 1. Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CN112592320A - Related substance of linagliptin intermediate and synthesis method thereof - Google Patents [patents.google.com]

- 3. pnrjournal.com [pnrjournal.com]

Troubleshooting & Optimization

Technical Support Center: Optimization of 2-(Chloromethyl)-4-morpholin-4-ylquinazoline Synthesis

Case ID: SYN-QZ-042 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

This technical guide addresses yield optimization for 2-(chloromethyl)-4-morpholin-4-ylquinazoline . This compound is a critical "scaffold" intermediate, often used in the synthesis of PI3K inhibitors (e.g., Pictilisib analogs).

The synthesis is deceptively simple but prone to failure due to the bifunctional electrophilicity of the intermediate. The core challenge is achieving regioselective substitution at the C4 position (aromatic) without displacing the labile chlorine at the C2-methyl position (aliphatic).

Module 1: The Optimized Synthetic Pathway

To improve yield, we must first visualize the competing pathways. The most robust route utilizes 2-(chloromethyl)quinazolin-4(3H)-one as the stable starting block, followed by activation and selective amination.

Diagram 1: Reaction Workflow & Competitive Pathways

Figure 1: The primary synthetic route (solid lines) versus common yield-killing side reactions (dotted lines).

Module 2: Troubleshooting the Critical Step ( )

The reaction of 4-chloro-2-(chloromethyl)quinazoline with morpholine is the step where most yield is lost.

The Problem: Regioselectivity

You have two electrophilic sites:

-

C4-Cl (Aromatic): Activated by ring nitrogens. This is your target.

-

C2-CH₂Cl (Aliphatic): An alkyl halide. This is reactive toward nucleophiles (morpholine).

Yield Optimization Matrix

| Variable | Recommendation | Scientific Rationale |

| Stoichiometry | 1.05 eq Morpholine | Excess morpholine acts as a base and will attack the C2-chloromethyl group, leading to bis-substitution or dimerization. |

| Base Scavenger | DIPEA (1.2 eq) | Use a bulky, non-nucleophilic base to scavenge HCl. Do not use excess morpholine as the base. |